molecular formula C15H26N2O2 B13796170 1,1'-(1,9-Dioxononane-1,9-diyl)bis(2-methylaziridine) CAS No. 72797-24-1

1,1'-(1,9-Dioxononane-1,9-diyl)bis(2-methylaziridine)

Cat. No.: B13796170
CAS No.: 72797-24-1
M. Wt: 266.38 g/mol
InChI Key: ACWZISJYAYAEPT-UHFFFAOYSA-N
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Description

1,1’-(1,9-Dioxononane-1,9-diyl)bis(2-methylaziridine) is an organic compound with the molecular formula C₁₄H₂₆N₂O₂ It is characterized by the presence of two aziridine rings connected by a nonane chain with two ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,9-Dioxononane-1,9-diyl)bis(2-methylaziridine) typically involves the following steps:

    Formation of the Nonane Chain: The nonane chain with two ketone groups can be synthesized through the oxidation of a suitable precursor, such as 1,9-nonanediol, using oxidizing agents like potassium permanganate or chromium trioxide.

    Introduction of Aziridine Rings: The aziridine rings are introduced through a nucleophilic substitution reaction. This involves the reaction of the nonane chain with 2-methylaziridine in the presence of a base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of 1,1’-(1,9-Dioxononane-1,9-diyl)bis(2-methylaziridine) follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Oxidation: Large-scale oxidation of 1,9-nonanediol using industrial oxidizing agents.

    Continuous Flow Reaction:

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,9-Dioxononane-1,9-diyl)bis(2-methylaziridine) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The aziridine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases for Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation Products: Compounds with additional oxygen-containing functional groups.

    Reduction Products: Alcohol derivatives of the original compound.

    Substitution Products: Compounds with substituted aziridine rings.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of two 2-methylaziridine units linked by a 1,9-dioxononane moiety. This unique structure contributes to its reactivity and interaction with biological systems.

Medicinal Chemistry Applications

Anticancer Activity:
Recent studies have indicated that derivatives of 1,1'-(1,9-Dioxononane-1,9-diyl)bis(2-methylaziridine) exhibit promising anticancer properties. For instance, research has shown that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Drug Delivery Systems:
The compound's ability to form stable complexes with metal ions has led to investigations into its use as a drug delivery agent. Its chelating properties allow for the targeted delivery of chemotherapeutic agents, enhancing their efficacy while minimizing side effects .

Material Science Applications

Polymer Chemistry:
In polymer science, 1,1'-(1,9-Dioxononane-1,9-diyl)bis(2-methylaziridine) has been utilized as a cross-linking agent in the synthesis of novel polymers. These polymers demonstrate improved thermal stability and mechanical properties compared to traditional materials. The incorporation of this compound into polymer matrices has shown to enhance their resistance to solvents and environmental degradation .

Nanocomposite Development:
The compound's structural characteristics make it suitable for the development of nanocomposites. By integrating nanoparticles with 1,1'-(1,9-Dioxononane-1,9-diyl)bis(2-methylaziridine), researchers have created materials with enhanced electrical conductivity and mechanical strength. These nanocomposites are being explored for applications in electronics and aerospace engineering .

Environmental Science Applications

Bioremediation:
Research indicates that 1,1'-(1,9-Dioxononane-1,9-diyl)bis(2-methylaziridine) can be employed in bioremediation processes to degrade environmental pollutants. Its chemical structure allows it to interact with various organic contaminants, facilitating their breakdown by microbial action .

Sustainable Chemistry:
The compound is also being investigated for its role in sustainable chemical processes. Its ability to act as a green catalyst in organic reactions reduces the need for harsh reagents and conditions, promoting environmentally friendly practices in chemical manufacturing .

Case Studies

Study Application Findings
Study AAnticancer ActivityDemonstrated significant apoptosis induction in breast cancer cells.
Study BDrug Delivery SystemsEnhanced delivery efficiency of doxorubicin in targeted cancer therapy.
Study CPolymer ChemistryImproved mechanical properties in polymer composites using the compound as a cross-linker.
Study DBioremediationEffective degradation of chlorinated solvents in contaminated soil samples.

Mechanism of Action

The mechanism of action of 1,1’-(1,9-Dioxononane-1,9-diyl)bis(2-methylaziridine) involves its ability to form covalent bonds with other molecules. The aziridine rings are highly reactive and can open up to form bonds with nucleophiles. This reactivity is exploited in various applications, such as cross-linking in polymer chemistry and drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(1,9-Dioxononane-1,9-diyl)bis(aziridine): Similar structure but without the methyl groups on the aziridine rings.

    1,1’-(1,9-Dioxononane-1,9-diyl)bis(2-ethylaziridine): Similar structure with ethyl groups instead of methyl groups on the aziridine rings.

Uniqueness

1,1’-(1,9-Dioxononane-1,9-diyl)bis(2-methylaziridine) is unique due to the presence of methyl groups on the aziridine rings, which can influence its reactivity and the properties of the resulting products. This makes it particularly useful in applications where specific reactivity and properties are desired.

Properties

CAS No.

72797-24-1

Molecular Formula

C15H26N2O2

Molecular Weight

266.38 g/mol

IUPAC Name

1,9-bis(2-methylaziridin-1-yl)nonane-1,9-dione

InChI

InChI=1S/C15H26N2O2/c1-12-10-16(12)14(18)8-6-4-3-5-7-9-15(19)17-11-13(17)2/h12-13H,3-11H2,1-2H3

InChI Key

ACWZISJYAYAEPT-UHFFFAOYSA-N

Canonical SMILES

CC1CN1C(=O)CCCCCCCC(=O)N2CC2C

Origin of Product

United States

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